![molecular formula C19H23BN2O3 B1319280 N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-23-4](/img/structure/B1319280.png)
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
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Overview
Description
“N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide” is likely an organic compound that contains a pyridine ring, a benzamide group, and a boronic ester group . These types of compounds are often used in organic synthesis and have applications in pharmacy and biology .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions . Boronic acid compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The presence of the boronic ester group could influence the overall structure due to its electron-rich nature .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the boronic ester group, which is known for its high reactivity in various transformation processes . The pyridine ring and the benzamide group could also participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the boronic ester group is known for its high stability, low toxicity, and high reactivity .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s involved in nucleophilic and amidation reactions, which are crucial for constructing complex molecules. The borate and sulfonamide groups present in the compound contribute to its reactivity and stability, making it a valuable component in the synthesis of various organic compounds .
Drug Development
In the realm of pharmaceuticals, this compound is utilized as an intermediate for drug development. Its structure allows for the creation of enzyme inhibitors and ligand drugs, which are essential in the treatment of diseases such as cancer and microbial infections .
Fluorescent Probes
The compound’s boronic ester bonds make it suitable for use as a fluorescent probe. It can identify biological and chemical substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is significant for diagnostic and analytical purposes .
Stimulus-Responsive Drug Carriers
Due to its biocompatibility and responsiveness to microenvironmental changes, such as pH, glucose, and ATP levels, the compound is used in constructing stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes, and control drug release through the formation and rupture of boronic ester bonds .
Asymmetric Synthesis
The compound plays a role in asymmetric synthesis, particularly in the synthesis of amino acids. This is important for creating molecules with specific chirality, which is a key factor in the efficacy and safety of many pharmaceuticals .
Catalysis
Organoboron compounds, such as the one , are known for their catalytic properties. They are used in various catalytic reactions, including Suzuki coupling, which is a powerful technique for forming carbon-carbon bonds in the production of complex organic molecules .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that boronic acid compounds, which this compound is a derivative of, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic synthesis.
Biochemical Pathways
They are used as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Result of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting potential therapeutic applications .
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-8-14(9-11-15)17(23)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOIGKFLSJEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592254 |
Source
|
Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864754-23-4 |
Source
|
Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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